
2-Hydroxy-2,3-diphosphonopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2,3-diphosphonopropanoic acid is an organophosphorus compound characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3-diphosphonopropanoic acid typically involves the reaction of suitable phosphonate esters with hydroxyl-containing compounds under controlled conditions. One common method includes the hydrolysis of phosphonates using concentrated hydrochloric acid at reflux temperatures for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis processes, where phosphonate esters are treated with hydrochloric acid in reactors designed to handle high temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2,3-diphosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Hydroxy-2,3-diphosphonopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2,3-diphosphonopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic phosphate-containing molecules, thereby inhibiting or modulating the activity of enzymes involved in phosphate metabolism . This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2-Hydroxypropanoic acid (Lactic acid): Similar in structure but lacks the phosphonic acid groups.
2-Hydroxy-3-phosphonopropanoic acid: Similar but with only one phosphonic acid group.
Phosphonoacetic acid: Contains a phosphonic acid group attached to an acetic acid backbone.
Uniqueness: 2-Hydroxy-2,3-diphosphonopropanoic acid is unique due to the presence of two phosphonic acid groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with phosphate-binding sites in biological systems.
Propriétés
Numéro CAS |
70794-97-7 |
|---|---|
Formule moléculaire |
C3H8O9P2 |
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
2-hydroxy-2,3-diphosphonopropanoic acid |
InChI |
InChI=1S/C3H8O9P2/c4-2(5)3(6,14(10,11)12)1-13(7,8)9/h6H,1H2,(H,4,5)(H2,7,8,9)(H2,10,11,12) |
Clé InChI |
BZPYPBVWOGHVEF-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)(O)P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


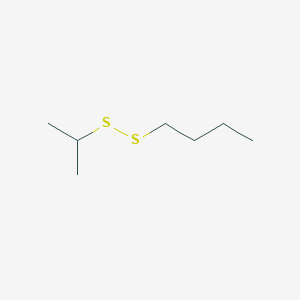
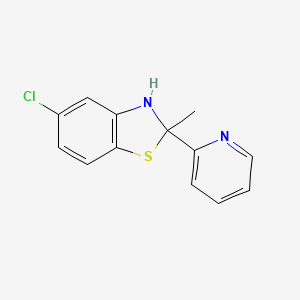
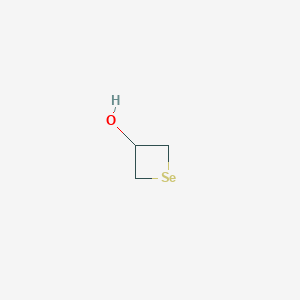
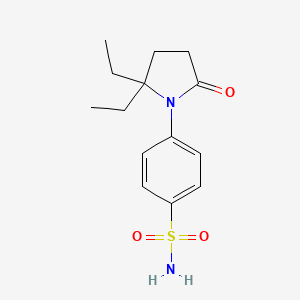
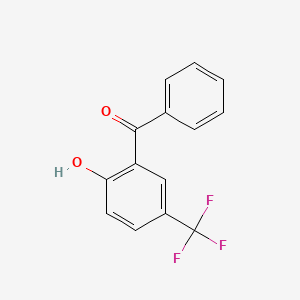
![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
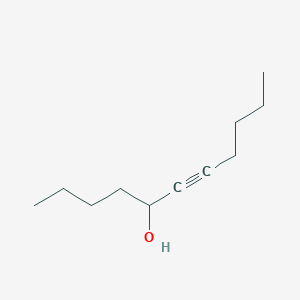
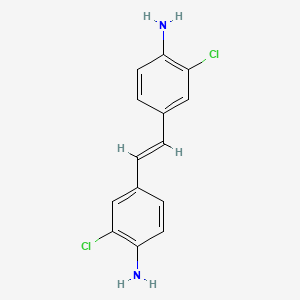
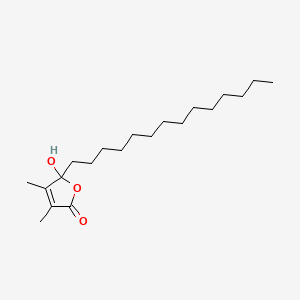
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
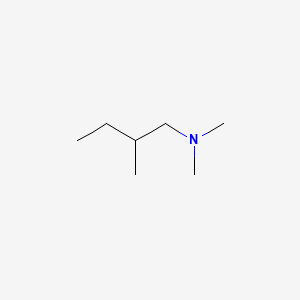
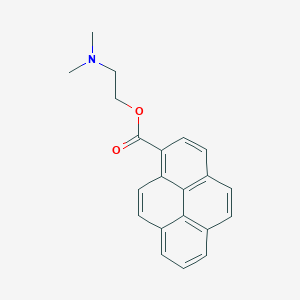
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
